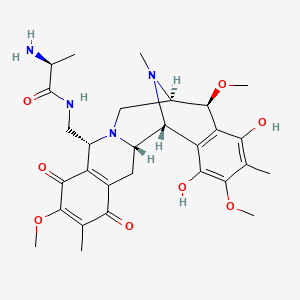

Saframycin Mx2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

113036-79-6 |

|---|---|

Molecular Formula |

C29H38N4O8 |

Molecular Weight |

570.643 |

InChI |

InChI=1S/C29H38N4O8/c1-11-22(34)14-8-15-21-19-20(23(35)12(2)27(40-6)25(19)37)28(41-7)17(32(21)4)10-33(15)16(9-31-29(38)13(3)30)18(14)24(36)26(11)39-5/h13,15-17,21,28,35,37H,8-10,30H2,1-7H3,(H,31,38)/t13-,15-,16-,17+,21-,28+/m0/s1 |

InChI Key |

UFWYPWFCNWILJC-KTHBZOPUSA-N |

SMILES |

CC1=C(C2=C(C3C4CC5=C(C(N4CC(C2OC)N3C)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for Novel Therapeutics: A Technical Guide to the Discovery and Isolation of Saframycin Mx2 from Myxococcus xanthus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for novel bioactive compounds has propelled the exploration of unique microbial sources, among which the myxobacteria have emerged as a prolific reservoir of structurally diverse and biologically active secondary metabolites. Myxococcus xanthus, a soil-dwelling myxobacterium, is renowned for its complex social behavior and its capacity to produce a wide array of natural products with potential therapeutic applications. This technical guide delves into the discovery and isolation of Saframycin Mx2, a lesser-known member of the saframycin family of antibiotics produced by Myxococcus xanthus. While its congener, Saframycin Mx1, has been more extensively studied, this document aims to provide a comprehensive overview of the available knowledge on this compound, including inferred methodologies for its production and purification, and to highlight its potential as a lead compound in drug discovery.

Biosynthesis of Saframycins in Myxococcus xanthus

The biosynthesis of saframycins in Myxococcus xanthus is a complex process orchestrated by a multi-enzyme nonribosomal peptide synthetase (NRPS) machinery. While the biosynthetic gene cluster for Saframycin Mx1 has been identified and characterized, the specific genetic locus for this compound has not been explicitly detailed in the available literature. However, given the structural similarity between the two compounds, it is highly probable that their biosynthetic pathways share a significant portion of their enzymatic machinery.

The proposed biosynthetic pathway for saframycins involves the assembly of amino acid precursors, which are activated and tethered to the NRPS complex. The iterative action of different modules within the NRPS, including adenylation (A), thiolation (T), and condensation (C) domains, elongates the peptide chain. Subsequent tailoring enzymes, such as oxidoreductases and methyltransferases, modify the growing molecule to yield the final saframycin structure. The regulation of this intricate process is likely controlled by a network of signaling pathways that respond to environmental cues and the physiological state of the bacterial colony.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols are based on established methods for the cultivation of Myxococcus xanthus and the purification of related natural products. Optimization will be necessary to achieve maximal yields of this compound.

Fermentation of Myxococcus xanthus

Objective: To cultivate Myxococcus xanthus under conditions that promote the production of this compound.

Materials:

-

Myxococcus xanthus strain known to produce this compound (e.g., as referenced in historical literature)

-

CTT medium (1% Casitone, 10 mM Tris-HCl pH 7.6, 1 mM KH2PO4, 8 mM MgSO4)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Prepare a seed culture by inoculating a 50 mL CTT medium in a 250 mL flask with a fresh colony of Myxococcus xanthus.

-

Incubate the seed culture at 30°C with shaking at 200 rpm for 48-72 hours until the culture reaches a high cell density.

-

Inoculate a production culture (e.g., 1 L of CTT medium in a 2.8 L flask) with the seed culture at a 1:100 ratio.

-

Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 5-7 days. Monitor the culture for growth and secondary metabolite production. Adsorber resin (e.g., Amberlite XAD-16) can be added to the culture medium at the beginning of the fermentation to capture the produced saframycins and prevent their degradation.

Extraction of this compound

Objective: To extract the crude this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Adsorber resin (if used)

-

Ethyl acetate

-

Methanol

-

Rotary evaporator

Procedure:

-

If an adsorber resin was used, separate the resin from the culture broth by filtration.

-

Wash the resin with water to remove salts and polar impurities.

-

Elute the captured saframycins from the resin with methanol or acetone.

-

If no resin was used, extract the whole fermentation broth (cells and supernatant) with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

Objective: To purify this compound from the crude extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

Procedure:

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane, followed by methanol in ethyl acetate).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Size-Exclusion Chromatography:

-

Pool the fractions containing this compound and concentrate them.

-

Dissolve the concentrated sample in methanol and apply it to a Sephadex LH-20 column.

-

Elute the column with methanol. This step helps to remove impurities of different molecular sizes.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform a final purification step using a preparative or semi-preparative reversed-phase HPLC system.

-

Use a C18 column and a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

-

Monitor the elution profile with a UV detector at a wavelength where saframycins absorb (e.g., around 270 nm).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

Caption: General experimental workflow for the isolation of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents data for the related compound Saframycin Mx1, which can serve as a benchmark for future studies on Mx2. It is crucial to note that these values are not directly applicable to this compound and experimental determination is required.

| Parameter | Saframycin Mx1 (Reference Data) | This compound (Data to be Determined) |

| Producing Strain | Myxococcus xanthus strain Mx x48 | To be confirmed |

| Fermentation Yield | Typically in the mg/L range | To be determined |

| Molecular Formula | C29H36N4O8 | C28H34N4O8 |

| Molecular Weight | 568.6 g/mol | 554.6 g/mol |

| UV λmax (MeOH) | 271, 320 (sh) nm | To be determined |

| ¹H NMR (CDCl₃) | Characteristic signals for aromatic, methoxy, and aliphatic protons | To be determined |

| ¹³C NMR (CDCl₃) | Characteristic signals for quinone, aromatic, and aliphatic carbons | To be determined |

| Mass Spectrometry | [M+H]⁺ at m/z 569.2558 | [M+H]⁺ at m/z 555.2400 |

Disclaimer: The data for Saframycin Mx1 is compiled from various literature sources. The data for this compound is largely unavailable and requires experimental determination. The provided molecular formula and weight for this compound are based on its known structure.

Conclusion and Future Perspectives

This compound from Myxococcus xanthus represents an intriguing yet underexplored member of the saframycin family of antibiotics. While the lack of detailed published data presents a challenge, the established knowledge of its congener, Saframycin Mx1, provides a solid foundation for future research. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers aiming to unlock the full potential of this compound. Further investigation into its biosynthesis, optimization of its production, and a thorough evaluation of its biological activity are essential steps toward realizing its therapeutic promise. The unique structural features of this compound may offer advantages in terms of efficacy, selectivity, or reduced toxicity compared to other saframycins, making it a worthy candidate for further drug development efforts.

The intricate biosynthetic pathway of Saframycin Mx2 in Myxobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Saframycin Mx2, a potent antitumor antibiotic produced by the myxobacterium Myxococcus xanthus. This document details the genetic basis, enzymatic machinery, and proposed biochemical transformations involved in the assembly of this complex natural product. The information presented is intended to serve as a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery.

Introduction to this compound

This compound belongs to the tetrahydroisoquinoline family of antibiotics, which are known for their significant biological activities, including antitumor and antimicrobial properties. Produced by the soil-dwelling myxobacterium Myxococcus xanthus strain Mx x48, this compound, along with its close analog Saframycin Mx1, has garnered interest for its potential therapeutic applications[1]. The complex chemical structure of this compound necessitates a sophisticated biosynthetic machinery, primarily orchestrated by a nonribosomal peptide synthetase (NRPS) system. Understanding this pathway is crucial for efforts in pathway engineering and the generation of novel, more potent saframycin derivatives.

The Saframycin Biosynthetic Gene Cluster (saf)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the saf cluster. The saf gene cluster from Myxococcus xanthus spans a contiguous DNA region of at least 18 kilobases[2][3]. This cluster harbors the genes encoding the core NRPS machinery, enzymes for precursor biosynthesis, tailoring enzymes, and likely regulatory and resistance elements. While the complete and detailed annotation of the this compound cluster is not fully elucidated in single publications, a comparative analysis with the well-characterized saframycin A (sfm) cluster from Streptomyces lavendulae and the safracin B (sac) cluster from Pseudomonas fluorescens allows for the putative assignment of functions to the genes within the saf cluster[4].

Table 1: Putative Genes in the Saframycin Mx1/Mx2 Biosynthetic Gene Cluster and Their Proposed Functions

| Gene (putative) | Proposed Function | Homolog in sfm cluster | Homolog in sac cluster |

| safA | Nonribosomal peptide synthetase (NRPS) | sfmA | sacA |

| safB | Nonribosomal peptide synthetase (NRPS) | sfmB | sacB |

| safC | O-methyltransferase | sfmM1 | sacG |

| safD | Hydroxylase | sfmD | sacD |

| safE | MbtH-like protein | sfmF | sacE |

| safM2 | C-methyltransferase | sfmM2 | sacF |

| safM3 | O-methyltransferase | sfmM3 | sacG |

| ... | ... | ... | ... |

Note: This table is a composite based on comparative genomics and the available literature. The exact gene nomenclature and the full extent of the cluster may vary.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of a unique non-proteinogenic amino acid precursor, followed by the assembly of a tetrapeptide intermediate on a large NRPS template, and concludes with a series of tailoring reactions.

Formation of the Key Precursor: 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr)

The biosynthesis of the characteristic tetrahydroisoquinoline core of saframycins initiates from the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr). The formation of this precursor from L-tyrosine is catalyzed by a series of enzymes encoded within the saf cluster. Based on homology to the sfm and sac clusters, this process is proposed to involve the following steps[4]:

-

Hydroxylation: A hydroxylase, likely encoded by a safD homolog, catalyzes the hydroxylation of L-tyrosine.

-

C-methylation: A C-methyltransferase, homologous to sfmM2/sacF, adds a methyl group to the aromatic ring.

-

O-methylation: An O-methyltransferase, homologous to sfmM3/sacG, methylates a hydroxyl group on the ring.

NRPS-Mediated Assembly of the Tetrapeptide Intermediate

The core of the this compound molecule is a tetrapeptide assembled by a multi-modular nonribosomal peptide synthetase (NRPS) complex, encoded primarily by the safA and safB genes[2][3]. This enzymatic assembly line follows a specific logic of modules and domains to sequentially incorporate amino acid building blocks. The proposed amino acid sequence for the saframycin core is L-Alanine, Glycine, and two molecules of the modified tyrosine precursor, 3h5mOmTyr.

The NRPS machinery consists of modules, each responsible for the incorporation of one amino acid. A typical module contains the following domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids on adjacent modules.

Tailoring and Cyclization Reactions

Following the assembly of the linear tetrapeptide on the NRPS, a series of tailoring and cyclization reactions occur to yield the final this compound structure. These modifications are catalyzed by enzymes encoded within the saf cluster and are crucial for the bioactivity of the molecule.

The proposed tailoring steps include:

-

Pictet-Spengler reaction: An intramolecular cyclization reaction to form the tetrahydroisoquinoline ring system.

-

Oxidations: A series of oxidation reactions to form the quinone moiety.

-

Hydroxylation: The key difference between Saframycin Mx1 and Mx2 is a hydroxylation at a specific position. This reaction is likely catalyzed by a specific hydroxylase encoded in the saf cluster. The precise enzyme responsible for this differentiation has not yet been definitively identified.

-

Further modifications: Other potential modifications include the addition of a nitrile group.

Experimental Protocols

Detailed experimental protocols for the study of this compound biosynthesis are often specific to the research laboratory and may require optimization. However, based on the available literature for Myxococcus xanthus and related natural product research, the following general methodologies are applicable.

Cultivation of Myxococcus xanthus for Saframycin Production

-

Media: Myxococcus xanthus is typically grown in nutrient-rich media such as CTT medium (1% Casitone, 10 mM Tris-HCl pH 7.6, 1 mM KH2PO4, 8 mM MgSO4). For induction of secondary metabolism, nutrient-limited or specific production media may be employed.

-

Culture Conditions: Cultures are generally incubated at 30-32°C with vigorous shaking for liquid cultures to ensure adequate aeration. For solid media, plates are incubated at the same temperature.

-

Induction of Biosynthesis: The production of secondary metabolites in Myxococcus xanthus is often growth phase-dependent, typically occurring in the late exponential or stationary phase. Co-cultivation with other microorganisms has also been shown to induce the production of secondary metabolites[5].

Extraction and Purification of this compound

-

Extraction: The culture broth is typically separated from the mycelium by centrifugation. Saframycins are then extracted from the supernatant and/or the mycelial cake using organic solvents such as ethyl acetate or butanol.

-

Purification: The crude extract is then subjected to a series of chromatographic steps for purification. This may include:

-

Silica gel chromatography.

-

Size-exclusion chromatography (e.g., Sephadex LH-20).

-

High-performance liquid chromatography (HPLC), often using a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient.

-

Genetic Manipulation of the saf Gene Cluster

-

Gene Inactivation: To determine the function of specific genes in the saf cluster, targeted gene knockouts can be created using homologous recombination. This typically involves constructing a suicide vector containing a selectable marker flanked by regions homologous to the target gene.

-

Heterologous Expression: The entire saf gene cluster can be cloned and expressed in a heterologous host, such as a different myxobacterial species or even E. coli, to confirm its role in Saframycin biosynthesis and to facilitate pathway engineering[6].

Quantitative Data

Currently, there is a notable lack of publicly available quantitative data specifically for the biosynthesis of this compound. Information regarding the kinetic parameters of the biosynthetic enzymes, the in vivo concentrations of pathway intermediates, and the production titers of this compound under various fermentation conditions is not extensively reported in the literature. Further research is required to generate this valuable data, which would be instrumental for metabolic engineering efforts aimed at improving the yield of this promising anticancer agent.

Conclusion and Future Perspectives

The biosynthesis of this compound in Myxococcus xanthus is a fascinating example of the complex chemical transformations that can be achieved by microbial enzymatic machinery. The pathway is centered around a large NRPS complex that assembles a tetrapeptide backbone from a unique, modified amino acid precursor. While the general outline of the pathway is understood through comparative genomics and initial genetic studies, many of the finer details remain to be elucidated.

Future research in this area should focus on:

-

Detailed biochemical characterization of the individual enzymes in the saf cluster to determine their precise functions, substrate specificities, and kinetic parameters.

-

Identification of the specific enzyme responsible for the hydroxylation that distinguishes this compound from Mx1.

-

Elucidation of the regulatory networks that control the expression of the saf gene cluster.

-

Metabolic engineering of Myxococcus xanthus or a heterologous host to improve the production of this compound and to generate novel, more potent derivatives.

A deeper understanding of the this compound biosynthetic pathway will not only provide valuable insights into the fundamental principles of natural product biosynthesis but also pave the way for the development of new and improved anticancer drugs.

References

- 1. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new Myxococcus xanthus gene cluster for the biosynthesis of the antibiotic saframycin Mx1 encoding a peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Genetic manipulation and tools in myxobacteria for the exploitation of secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Antibacterial Mechanism of Saframycin Mx2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin Mx2, a member of the tetrahydroisoquinoline family of antibiotics produced by the myxobacterium Myxococcus xanthus, presents a unique case study in antibacterial drug action. While its congeners are well-documented for their covalent binding to DNA, emerging evidence suggests this compound deviates from this canonical mechanism. This technical guide synthesizes the current understanding of this compound's mode of action, highlighting its broad-spectrum activity and exploring potential molecular targets beyond DNA. We delve into detailed experimental protocols to facilitate further investigation into its unique antibacterial properties and provide conceptual frameworks for its signaling pathways and experimental workflows.

Introduction

The saframycin class of antibiotics has long been a subject of interest due to their potent antitumor and antibacterial activities. The prevailing mechanism attributed to this family involves the formation of an electrophilic iminium ion that subsequently alkylates guanine residues in the minor groove of DNA, leading to inhibition of DNA replication and transcription. However, this compound, distinguished by its structural nuances, challenges this established paradigm. Reports indicating a lack of DNA footprinting with this compound necessitate a broader exploration of its mechanism as an antibacterial agent. This guide aims to provide a comprehensive overview of this compound, focusing on its departure from the classical saframycin mode of action and proposing alternative hypotheses for its bactericidal or bacteriostatic effects.

Antibacterial Spectrum and Efficacy

Table 1: Antibacterial Activity of this compound (Qualitative)

| Bacterial Type | Activity |

| Gram-positive Bacteria | Active |

| Gram-negative Bacteria | Active |

Note: Quantitative MIC values for specific bacterial strains are a critical data gap in the current body of research and require further investigation.

The Divergent Mechanism: Beyond DNA Covalent Binding

A pivotal finding that sets this compound apart from its relatives, such as Saframycin A and S, is its inability to produce footprints in DNA footprinting assays. This suggests that this compound does not form stable, covalent adducts with DNA at specific sequences, a hallmark of other saframycins. This divergence points towards alternative or modified mechanisms of antibacterial action.

Proposed Alternative Mechanisms of Action

Given the structural characteristics of this compound and the known targets of other antibiotics, two primary alternative hypotheses for its mechanism of action are proposed:

-

Cell Membrane Disruption: The amphipathic nature of the this compound molecule may allow it to intercalate into the bacterial cell membrane, disrupting its integrity. This could lead to altered membrane potential, leakage of essential ions and metabolites, and ultimately, cell death.

-

Inhibition of Protein Synthesis: this compound could potentially interfere with bacterial protein synthesis by binding to ribosomal subunits or associated factors, thereby halting the translation process and inhibiting bacterial growth.

The following diagram illustrates the proposed divergent mechanism of this compound in comparison to the canonical mechanism of other saframycins.

References

Early Investigations into Saframycin Mx2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin Mx2 is a quinone-containing antibiotic belonging to the saframycin family of natural products. It is a secondary metabolite produced by the soil-dwelling myxobacterium, Myxococcus xanthus.[] Initial studies have revealed its potential as an antibacterial agent with activity against both Gram-positive and Gram-negative bacteria.[][2] This technical guide provides a comprehensive summary of the early findings on this compound, including its biological activity, proposed mechanism of action, and the methodologies employed in its initial studies.

Biological Activity

While specific quantitative data for this compound is limited in early literature, the saframycin class of antibiotics has been evaluated for its biological activity. For context, Saframycin A and C have demonstrated notable antitumor properties.

| Compound | Cell Line | IC50 (µg/mL) |

| Saframycin A | L1210 | 0.02 |

| Saframycin C | L1210 | 1.0 |

Table 1: In vitro cytotoxicity of Saframycin A and C against L1210 mouse leukemia cells. This data is provided for comparative purposes within the saframycin class.

Further research is required to establish a comprehensive antibacterial and cytotoxic profile for this compound.

Experimental Protocols

Fermentation of Myxococcus xanthus for Saframycin Production

A generalized protocol for the cultivation of Myxococcus xanthus to produce secondary metabolites is outlined below. Specific parameters for optimizing this compound yield may vary.

Workflow for Myxococcus xanthus Fermentation

References

Saframycin Mx2: Unraveling the Enigma of its Molecular Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin Mx2, a member of the tetrahydroisoquinoline family of antibiotics produced by the myxobacterium Myxococcus xanthus, presents a fascinating case study in molecular target identification. While the broader saframycin class is known to exert its potent antibacterial and antitumor effects through direct interaction with DNA, compelling evidence suggests that this compound deviates from this established mechanism. This technical guide synthesizes the current understanding of this compound's molecular interactions, detailing the experimental approaches used to elucidate its target and mechanism of action. We present a critical finding that this compound does not bind to DNA in the same manner as its close analogs, pointing towards a novel or distinct molecular target. Furthermore, we explore the potential involvement of a secondary targeting mechanism observed in other saframycins—the formation of a ternary complex with DNA and the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)—and discuss its implications for this compound's biological activity. This document provides researchers with a comprehensive overview of the experimental methodologies, quantitative data from related compounds, and the downstream cellular consequences of saframycin treatment, fostering a deeper understanding of this intriguing natural product and paving the way for future investigations.

Introduction

The saframycin family of antibiotics has long been a subject of intense research due to their significant biological activities, including potent antibacterial and antitumor properties.[1] The core chemical scaffold of these molecules, a complex heterocyclic quinone, enables them to interact with cellular macromolecules, leading to cytotoxicity. For many saframycins, such as Saframycin A and Mx1, the primary molecular target has been unequivocally identified as DNA.[1][2] These compounds typically form a covalent bond with guanine residues, leading to DNA damage, inhibition of replication and transcription, and ultimately, cell death.[1]

This compound, however, represents a significant departure from this paradigm. While sharing the characteristic tetrahydroisoquinoline core, subtle structural differences appear to fundamentally alter its interaction with DNA. This guide delves into the experimental evidence that sets this compound apart from its better-understood relatives and explores the current hypotheses regarding its true molecular target.

The Primary Molecular Target: A Deviation from the DNA-Binding Paradigm

The established mechanism of action for many saframycins involves the generation of an electrophilic iminium ion, which then alkylates the N7 position of guanine bases in DNA, with a preference for GC-rich sequences.[1] This covalent adduct formation is a critical step in their cytotoxic activity. However, studies utilizing DNA footprinting techniques have revealed a crucial distinction for this compound.

A key study employing MPE.Fe(II) footprinting and exonuclease III stop assays demonstrated that while Saframycins Mx1, Mx3, A, and S all showed clear evidence of DNA binding, this compound, along with saframycins B and C, did not produce any footprints on the DNA fragments examined. This lack of interaction is attributed to the absence of a critical cyano (CN) or hydroxyl (OH) leaving group at a specific position on the molecule, which is necessary for the formation of the reactive iminium ion and subsequent covalent bonding to DNA.

This finding strongly suggests that DNA is not the primary molecular target of this compound in the same manner as it is for other members of its family. This necessitates a re-evaluation of its mechanism of action and a search for alternative cellular interactors.

A Potential Secondary Target: The Saframycin-DNA-GAPDH Ternary Complex

While direct covalent binding to DNA by this compound is unlikely, the intriguing discovery of a secondary targeting mechanism for other saframycins warrants consideration. For Saframycin A, it has been shown that the Saframycin-DNA adduct can recruit the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) to form a stable ternary complex. This interaction is thought to contribute to the antiproliferative effects of Saframycin A by sequestering GAPDH, a moonlighting protein with roles in transcription, S-phase entry, and apoptosis, in the nucleus.

Given that this compound does not form a covalent adduct with DNA, the formation of a similar ternary complex is questionable. However, the possibility of non-covalent interactions with DNA, or a direct interaction with GAPDH or other cellular proteins, cannot be entirely dismissed and presents an important avenue for future research.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Saframycin Analogs

| Compound | Cell Line | IC50 (nM) |

| Saframycin A | L1210 Leukemia | ~1-10 |

| Saframycin S | L1210 Leukemia | >100 |

Data is approximate and collated from various sources for comparative purposes.

Table 2: Antibacterial Activity of Saframycin Analogs

| Compound | Bacterial Strain | MIC (µg/mL) |

| Saframycin S | Staphylococcus aureus | <0.1 |

| Saframycin S | Bacillus subtilis | <0.1 |

Data is approximate and collated from various sources for comparative purposes.

Experimental Protocols

The identification of the molecular target of saframycins has relied on a suite of sophisticated biophysical and molecular biology techniques. Below are detailed methodologies for the key experiments cited in this guide.

MPE-Fe(II) Footprinting

This technique is used to identify the binding sites of small molecules on DNA.

-

Principle: Methidiumpropyl-EDTA (MPE) complexed with Fe(II) intercalates into DNA and, in the presence of a reducing agent, generates hydroxyl radicals that cleave the DNA backbone. A DNA-binding molecule will protect its binding site from cleavage, leaving a "footprint" on a sequencing gel.

-

Protocol Outline:

-

DNA Preparation: A DNA fragment of interest is radiolabeled at one end.

-

Binding Reaction: The labeled DNA is incubated with the saframycin compound of interest at various concentrations to allow for binding equilibrium to be reached.

-

Cleavage Reaction: The MPE-Fe(II) complex and a reducing agent (e.g., dithiothreitol) are added to the reaction mixture to initiate DNA cleavage. The reaction is allowed to proceed for a controlled time.

-

Gel Electrophoresis: The reaction products are denatured and separated by size on a high-resolution denaturing polyacrylamide sequencing gel.

-

Autoradiography: The gel is exposed to X-ray film to visualize the DNA fragments. The footprint, a region of reduced cleavage, indicates the binding site of the saframycin.

-

DNA Alkylation Assay

This assay is used to confirm the covalent modification of DNA by a compound.

-

Principle: This assay directly detects the formation of covalent adducts between a compound and DNA.

-

Protocol Outline:

-

Reaction Setup: Radiolabeled or fluorescently labeled DNA is incubated with the saframycin compound.

-

Adduct Formation: The reaction is incubated under conditions that promote the formation of the covalent adduct.

-

DNA Precipitation and Washing: The DNA is precipitated (e.g., with ethanol) and washed extensively to remove any non-covalently bound compound.

-

Quantification: The amount of radioactivity or fluorescence associated with the precipitated DNA is measured to quantify the extent of covalent modification.

-

Affinity Chromatography for GAPDH Identification

This technique is employed to identify proteins that bind to a specific DNA-drug adduct.

-

Principle: A DNA fragment containing the binding site for the saframycin is immobilized on a solid support (e.g., agarose beads). A cell lysate is passed over this affinity matrix. Proteins that bind to the DNA-drug adduct are retained, while other proteins are washed away. The bound proteins are then eluted and identified.

-

Protocol Outline:

-

Affinity Matrix Preparation: Biotinylated DNA containing the saframycin binding site is incubated with the saframycin to form the adduct and then immobilized on streptavidin-coated agarose beads.

-

Cell Lysate Preparation: Cells are lysed to release their protein content.

-

Affinity Purification: The cell lysate is incubated with the affinity matrix.

-

Washing: The matrix is washed with buffers of increasing stringency to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the matrix, for example, by using a high-salt buffer or by cleaving the link between the DNA and the beads.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

-

Signaling Pathways and Cellular Effects

The interaction of saframycins with their molecular targets triggers a cascade of downstream cellular events, ultimately leading to cell death. While the precise signaling pathways activated by this compound remain to be elucidated due to its distinct molecular target, the effects of other saframycins provide a valuable framework for understanding its potential cellular consequences.

DNA Damage Response and Cell Cycle Arrest

For DNA-binding saframycins, the formation of DNA adducts is recognized by the cell's DNA damage response (DDR) machinery. This typically leads to the activation of checkpoint kinases, which in turn phosphorylate downstream targets to halt cell cycle progression, providing time for DNA repair. If the damage is too extensive, the DDR can trigger apoptosis.

Figure 1: Simplified signaling pathway of saframycin-induced DNA damage response.

GAPDH-Mediated Effects

The sequestration of GAPDH by the Saframycin-DNA adduct can disrupt its various cellular functions. As a transcriptional coactivator, its mislocalization could alter gene expression profiles. Its role in S-phase entry suggests that its inactivation could contribute to cell cycle arrest. Furthermore, GAPDH is implicated in the regulation of apoptosis, and its interaction with the saframycin-DNA complex may directly influence cell fate decisions.

Figure 2: Potential downstream effects of GAPDH sequestration by a Saframycin-DNA adduct.

Apoptosis Induction

Saframycins are potent inducers of apoptosis. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DNA damage is a classic trigger for the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Figure 3: Simplified intrinsic pathway of apoptosis induced by DNA-damaging saframycins.

Conclusion and Future Directions

The study of this compound's molecular target is a compelling example of how subtle structural variations in a natural product family can lead to profound differences in biological activity. The finding that this compound does not bind to DNA in the same manner as its congeners is a critical step forward and opens up new avenues of investigation.

Future research should focus on:

-

Identification of the Primary Molecular Target of this compound: Unbiased screening approaches, such as affinity-based proteomics or genetic screens, are necessary to identify the direct binding partners of this compound.

-

Quantitative Analysis of this compound Activity: Determining the IC50 and MIC values of this compound against a panel of cancer cell lines and bacterial strains is essential for a comprehensive understanding of its biological potency.

-

Elucidation of Downstream Signaling Pathways: Once the primary target is identified, detailed studies will be required to map the signaling cascades that are activated or inhibited by this compound, leading to its observed cellular effects.

The elucidation of this compound's unique mechanism of action will not only contribute to our fundamental understanding of how natural products exert their biological effects but may also provide novel insights for the development of new therapeutic agents.

References

- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical protein GAPDH and its regulatory mechanisms in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]

In-Depth Technical Guide to the Spectroscopic Data of Saframycin Mx2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Saframycin Mx2, an antitumor and antibacterial agent produced by the myxobacterium Myxococcus xanthus. The information presented herein is crucial for the identification, characterization, and further development of this potent natural product.

Core Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

| High-Resolution Mass Spectrometry | Not specified | Not available | [M+H]⁺ |

| Molecular Formula | C₂₉H₃₈N₄O₈ | Molecular Weight | 570.63 |

Experimental Protocols

Detailed experimental methodologies are essential for the replication of results and further research. The following protocols are based on the established procedures for the isolation and characterization of saframycins.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Myxococcus xanthus is a multi-step process designed to separate it from other cellular components and related saframycin compounds.

Caption: Workflow for the isolation and purification of this compound.

Spectroscopic Analysis

For the structural characterization of the purified this compound, the following spectroscopic techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). Deuterated chloroform (CDCl₃) is typically used as the solvent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

Biological Activity and Signaling Pathways

Saframycins, including this compound, are known for their potent antitumor and antibacterial activities. Their mechanism of action is believed to involve the inhibition of nucleic acid and protein synthesis.

The cytotoxic effects of saframycins are attributed to their ability to bind to DNA, which can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The precise signaling pathways activated by this compound are a subject of ongoing research, but it is hypothesized to involve DNA damage response pathways.

Caption: Proposed mechanism of action for this compound leading to apoptosis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Saframycin Family of Antibiotics

The saframycin family of antibiotics represents a class of potent antitumor and antimicrobial agents isolated from various Streptomyces species. These compounds are characterized by a complex heterocyclic quinone core structure, which is fundamental to their biological activity. Their potent cytotoxicity, particularly against cancerous cells, has made them a subject of significant interest in medicinal chemistry and drug development for decades. This guide provides a technical overview of their mechanism of action, biological activity, and the experimental protocols used for their evaluation.

Core Chemical Structure and Mechanism of Action

Saframycins are heterocyclic quinone antibiotics. The archetypal member, Saframycin A, possesses a dimeric structure with two symmetric pentacyclic quinone units. The core structure allows these molecules to act as bioreductive alkylating agents.

The primary mechanism of action involves the intercalation of the saframycin molecule into the minor groove of the DNA double helix. This binding is sequence-selective, showing a preference for 5'-CG-3' sequences. Following intercalation, the quinone moiety undergoes metabolic reduction to a hydroquinone. This reduction is a critical activation step, transforming the molecule into a highly reactive species. The activated hydroquinone then forms a covalent adduct with guanine bases within the DNA, specifically at the N2 position. This covalent linkage, or alkylation, disrupts the normal functions of DNA, inhibiting both replication and transcription, which ultimately leads to cytotoxicity and cell death.

In Vitro Antibacterial Spectrum of Saframycin Mx2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin Mx2 is a quinone-containing antibiotic belonging to the saframycin family of natural products. Produced by the soil-dwelling myxobacterium Myxococcus xanthus, it exhibits bioactivity against a range of microorganisms. This technical guide provides a consolidated overview of the available data on the in vitro antibacterial spectrum of this compound, details established experimental protocols for determining such activity, and illustrates the proposed mechanism of action. While specific quantitative data for this compound is limited in publicly accessible literature, this guide draws upon information available for the broader saframycin class to provide a comprehensive understanding for research and development purposes.

Data Presentation: Antibacterial Activity

For illustrative purposes, the following table structure is provided for the presentation of MIC data, which should be populated as specific experimental results for this compound become available.

| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | Positive | Data not available | |

| Bacillus subtilis | ATCC 6633 | Positive | Data not available | |

| Escherichia coli | ATCC 25922 | Negative | Data not available | |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | Data not available | |

| Enterococcus faecalis | ATCC 29212 | Positive | Data not available | |

| Streptococcus pneumoniae | ATCC 49619 | Positive | Data not available |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of a compound like this compound typically involves standardized methods to ascertain the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a commonly employed and robust technique.

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Bacterial Inoculum:

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

- Suspend the colonies in a sterile saline solution (0.85% NaCl) or a suitable broth (e.g., Mueller-Hinton Broth - MHB).

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

- Dilute this standardized suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of this compound Dilutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.

- Perform serial two-fold dilutions of the this compound stock solution in the test broth (e.g., MHB) within a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC values.

3. Inoculation and Incubation:

- Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

- Include a positive control (broth with bacterial inoculum, no antibiotic) and a negative control (broth only) on each plate.

- Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.

4. Determination of MIC:

- Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

- The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the test organism.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Proposed Mechanism of Action: DNA Interaction

The antibacterial activity of the saframycin family of antibiotics is attributed to their interaction with cellular DNA. While the precise signaling pathways triggered by this interaction in bacteria are not fully elucidated, the core mechanism involves the binding of the antibiotic to the DNA molecule, which can subsequently interfere with essential cellular processes such as DNA replication and transcription.

Caption: Proposed mechanism of action for this compound involving DNA interaction.

Conclusion

This compound represents a promising antibacterial agent from a unique natural source. While its broad activity against both Gram-positive and some Gram-negative bacteria is recognized, further detailed studies are required to fully characterize its in vitro antibacterial spectrum through the generation of comprehensive MIC data against a diverse panel of clinically relevant bacterial pathogens. The standardized protocols outlined in this guide provide a framework for such investigations. Elucidation of the specific downstream signaling pathways affected by the interaction of this compound with bacterial DNA will also be a critical area for future research to fully understand its mechanism of action and potential for therapeutic development.

Preliminary Cytotoxicity Studies of Saframycin Mx2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific cytotoxicity of Saframycin Mx2 is limited. This guide provides a comprehensive overview based on the known cytotoxic properties and experimental methodologies used for closely related analogs within the Saframycin family, such as Saframycin A, Yd-1, and Y3. The experimental protocols and potential mechanisms of action described herein are representative of the approaches used for this class of compounds and should be adapted and validated for this compound-specific studies.

Introduction to this compound and the Saframycin Family

This compound is a tetrahydroisoquinoline antibiotic produced by the myxobacterium Myxococcus xanthus. It belongs to the Saframycin family of natural products, which are known for their significant biological activities, including antibacterial and potent antitumor properties. These compounds share a complex core structure that is fundamental to their mechanism of action, which is believed to involve interactions with DNA. Given the established anti-cancer potential of its analogs, preliminary cytotoxicity studies of this compound are a critical step in evaluating its therapeutic potential.

Quantitative Cytotoxicity Data of Saframycin Analogs

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Saframycin A | L1210 Leukemia | 0.02 | [1] |

| Saframycin Yd-1 HCl | L1210 Leukemia | Not specified, but showed marked antitumor activity | [2] |

| Pivaloyl-saframycin Y3 | L1210 Leukemia | Not specified, but showed marked antitumor activity | [2] |

| n-caproylsaframycin Y3 | L1210 Leukemia | Not specified, but showed marked antitumor activity | [2] |

Experimental Protocols

The following sections detail the standard methodologies for cell culture and cytotoxicity determination relevant for the evaluation of Saframycin compounds.

Cell Line and Culture Conditions

A common cell line used for the initial screening of Saframycin analogs is the murine L1210 lymphocytic leukemia cell line.

-

Cell Line: L1210 (Murine lymphocytic leukemia)[3]

-

Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculturing: Cultures are maintained by addition of fresh medium. Start cultures at 5 x 10^4 viable cells/mL.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

Materials:

-

L1210 cells

-

Complete culture medium

-

This compound (or analog) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed L1210 cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

-

Formazan Formation: Incubate the plates for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[6]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Hypothetical Signaling Pathway of Saframycin Action

The primary mechanism of action for the Saframycin family of antibiotics is believed to be their interaction with DNA, leading to the inhibition of DNA and RNA synthesis and ultimately apoptosis.

Caption: A proposed signaling pathway for this compound leading to cancer cell death.

References

- 1. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of new semisynthetic saframycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ebiohippo.com [ebiohippo.com]

- 4. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Saframycin Mx2 Extraction from Myxococcus xanthus Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycins are a group of potent antitumor antibiotics characterized by a dimeric tetrahydroisoquinoline quinone skeleton. Myxococcus xanthus, a soil-dwelling myxobacterium, is a known producer of several bioactive secondary metabolites, including Saframycin Mx1 and Mx2. This document provides a detailed protocol for the cultivation of M. xanthus and the subsequent extraction and purification of Saframycin Mx2. While a specific, detailed protocol for this compound is not widely published, this guide is based on established methods for the isolation of saframycins from other microbial sources and general protocols for secondary metabolite extraction from myxobacteria.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H38N4O8 | BOC Sciences |

| Appearance | Dark Oily Matter | BOC Sciences |

| Solubility | Soluble in Methanol, Ethyl Acetate | BOC Sciences |

| Antibiotic Spectrum | Gram-positive and Gram-negative bacteria | BOC Sciences |

Representative Extraction and Purification Yields

Disclaimer: The following data is representative and intended for illustrative purposes. Actual yields may vary depending on the specific fermentation conditions, extraction efficiency, and purification methods used.

| Step | Parameter | Value |

| Fermentation | Culture Volume | 10 L |

| This compound Titer (estimated) | 0.5 - 2.0 mg/L | |

| Solvent Extraction | Crude Extract Weight | 1.5 - 3.0 g |

| Extraction Efficiency | ~80% | |

| Silica Gel Chromatography | Fraction Containing this compound | 200 - 400 mg |

| Purity after Column | ~60-70% | |

| Preparative HPLC | Purified this compound | 5 - 20 mg |

| Final Purity | >95% |

Experimental Protocols

Fermentation of Myxococcus xanthus

This protocol outlines the steps for culturing Myxococcus xanthus to promote the production of saframycins.

Materials:

-

Myxococcus xanthus strain (e.g., Mx x48)

-

CTT medium (per liter): 10 g Casitone, 1 g KH2PO4, 8 g MgSO4·7H2O, 10 mM Tris-HCl (pH 7.6)

-

Seed culture medium (same as production medium)

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Inoculate a single colony of M. xanthus into a 50 mL flask containing 10 mL of CTT medium. Incubate at 30°C with shaking at 200 rpm for 48-72 hours until the culture is turbid.

-

Seed Culture: Transfer the inoculum to a 500 mL baffled flask containing 100 mL of CTT medium. Incubate at 30°C with shaking at 200 rpm for 48 hours.

-

Production Culture: Inoculate a 2 L baffled flask containing 1 L of CTT medium with 5% (v/v) of the seed culture.

-

Fermentation: Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days. Monitor the culture for growth and secondary metabolite production.

Extraction of Crude this compound

This protocol is adapted from methods used for other saframycins and utilizes the known solubility of this compound.

Materials:

-

Fermentation broth from M. xanthus culture

-

Ethyl acetate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the bacterial cells. Decant and collect the supernatant.

-

Adsorbent Resin (Optional but Recommended): Add Amberlite XAD-16 resin (2% w/v) to the culture broth during fermentation to adsorb the produced saframycins. After fermentation, collect the resin and cells by filtration.

-

Initial Extraction:

-

If using an adsorbent resin, elute the adsorbed compounds from the resin and cell mass with methanol. Evaporate the methanol to obtain a concentrated aqueous suspension.

-

For the supernatant, adjust the pH to 8.0 with NaOH.

-

-

Solvent Partitioning:

-

Extract the supernatant (or the aqueous suspension from the resin eluate) three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic layers.

-

-

Drying and Concentration: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate. Filter and concentrate the extract to dryness using a rotary evaporator to obtain the crude extract.

Purification of this compound

This multi-step purification protocol is designed to isolate this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Solvents for chromatography: Hexane, Ethyl acetate, Methanol

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

-

Acetonitrile

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of dichloromethane.

-

Prepare a silica gel column packed in hexane.

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise gradient of ethyl acetate in hexane (e.g., 10%, 25%, 50%, 75%, 100% ethyl acetate), followed by a methanol gradient in ethyl acetate.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

Pool the fractions containing the target compound and evaporate the solvent.

-

-

Preparative HPLC:

-

Dissolve the enriched fraction from the silica gel column in the HPLC mobile phase.

-

Purify the sample using a preparative C18 HPLC column.

-

Use a gradient of acetonitrile in water (both containing 0.1% TFA) as the mobile phase. A typical gradient might be 20-80% acetonitrile over 30 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Visualizations

Biosynthetic Pathway of Saframycins

Caption: Generalized biosynthetic pathway for Saframycins.

Experimental Workflow for this compound Extraction

Caption: Workflow for this compound extraction and purification.

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Saframycin Mx2

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of Saframycin Mx2 using High-Performance Liquid Chromatography (HPLC). The provided method is based on established protocols for the analysis of related saframycin compounds and serves as a robust starting point for method development and validation for this compound.

Introduction

This compound is a potent tetrahydroisoquinoline antibiotic produced by Myxococcus xanthus. Like other members of the saframycin family, it exhibits significant antibacterial and antitumor activities. Accurate and reliable quantitative analysis of this compound is crucial for research, drug development, and quality control purposes. This application note describes a reversed-phase HPLC (RP-HPLC) method with UV detection suitable for the determination of this compound.

Experimental Protocols

Sample Preparation

Given that this compound is soluble in methanol and ethyl acetate, the following general procedure can be used for sample preparation:

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample from Fermentation Broth:

-

Centrifuge the fermentation broth to separate the mycelium.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

-

-

Sample from Biological Matrices (e.g., Plasma, Tissue Homogenate):

-

Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Separate the supernatant and evaporate it to dryness.

-

Reconstitute the residue in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

HPLC Method

This method is adapted from the analysis of Saframycin A and should be optimized for this compound.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| Instrument | Any standard HPLC system with a UV-Vis detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v) |

| Note: Gradient elution may be required for complex samples. | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C (Ambient) |

| Detection Wavelength | 270 nm[1] |

| Injection Volume | 20 µL |

| Run Time | 15 minutes |

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound. These values are illustrative and should be determined experimentally during method validation.

Table 2: Chromatographic Parameters (Illustrative)

| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |

| This compound | 6.8 | 1.1 | > 2000 |

Table 3: Method Validation Parameters (Illustrative)

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.2 |

| Limit of Quantification (LOQ) (µg/mL) | 0.7 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Mandatory Visualization

HPLC Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: HPLC workflow for this compound analysis.

Postulated Signaling Pathway of Saframycin Action

The following diagram represents a postulated signaling pathway for the cellular effects of saframycins, based on studies of Saframycin A. Saframycins are known to interact with DNA, leading to the inhibition of key cellular processes and the induction of stress responses.

Caption: Postulated cellular effects of saframycins.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Saframycin Mx2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin Mx2 is an antibiotic produced by the myxobacterium Myxococcus xanthus.[] It belongs to the saframycin group of antibiotics, which are known to exhibit a range of biological activities, including antimicrobial and antitumor effects.[2][3] this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[] The mechanism of action for saframycins is believed to involve interaction with cellular DNA.[3][4]

These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of various bacterial strains to this compound. The following standardized methods, adapted for a research and development setting, are described: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Disk Diffusion for assessing preliminary susceptibility, and Agar Dilution as an alternative method for MIC determination.

Data Presentation

Quantitative data from antimicrobial susceptibility testing of this compound should be summarized for clear comparison. The following table is a template for presenting MIC data.

Table 1: Example Summary of this compound Minimum Inhibitory Concentrations (MICs)

| Bacterial Species | Strain ID | MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Insert QC Data] |

| Enterococcus faecalis | ATCC 29212 | [Insert Data] | [Insert QC Data] |

| Escherichia coli | ATCC 25922 | [Insert Data] | [Insert QC Data] |

| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | [Insert QC Data] |

| [Test Organism 1] | [Strain ID] | [Insert Data] | [Insert QC Data] |

| [Test Organism 2] | [Strain ID] | [Insert Data] | [Insert QC Data] |

Experimental Protocols

Standardized methodologies are crucial for accurate and reproducible antimicrobial susceptibility testing.[5] The following protocols are based on established methods and should be performed in accordance with laboratory safety guidelines.[6][7]

Broth Microdilution Method for MIC Determination

This method is used to quantitatively measure the in vitro activity of this compound and determine its MIC.[6]

Materials:

-

This compound stock solution of known concentration (e.g., in methanol or other suitable solvent)[]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35-37°C)

-

Plate reader or visual assessment aid

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB.[6] The final concentration range should be selected based on expected activity.

-

Dispense 50 µL of the appropriate this compound dilution into each well of the microtiter plate.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 100 µL.

-

Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.[8]

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[9] Growth can be assessed visually or with a plate reader.

-

Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.[6][8]

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of a specific concentration

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)[8]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35-37°C)

-

Ruler or calipers for measuring zone diameters

Procedure:

-

Disk Preparation:

-

Impregnate sterile filter paper disks with a known amount of this compound. The optimal concentration will need to be determined empirically.

-

Allow the disks to dry completely in a sterile environment.

-

-

Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[8]

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Application:

-

Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

-

Ensure firm contact between the disk and the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.[8] The size of the zone indicates the relative susceptibility of the organism.

-

Agar Dilution Method

This is another quantitative method for determining the MIC and is useful for testing multiple isolates simultaneously.

Materials:

-

This compound stock solution

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inocula standardized to 0.5 McFarland turbidity

-

Inoculum replicator (e.g., Steers replicator)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of two-fold dilutions of this compound in molten MHA (cooled to 45-50°C).

-

Pour the agar-drug mixture into sterile petri dishes and allow them to solidify.

-

Include a drug-free agar plate as a growth control.

-

-

Inoculum Preparation:

-

Prepare standardized inocula for each test organism as described for the broth microdilution method.

-

-

Inoculation:

-

Using an inoculum replicator, spot-inoculate the surface of each agar plate with the bacterial suspensions.

-

-

Incubation:

-

Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound incorporated into the agar that prevents the visible growth of the test organism.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Proposed Mechanism of Action

The saframycin family of antibiotics is known to interact with DNA, which is the basis for their antimicrobial and antitumor properties. The following diagram depicts this proposed mechanism.

References

- 2. Saframycin S, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SAFRAMYCIN Mx1, A NEW NATURAL SAFRAMYCIN ISOLATED FROM A MYXOBACTERIUM [jstage.jst.go.jp]

- 5. woah.org [woah.org]

- 6. pdb.apec.org [pdb.apec.org]

- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

Application Notes and Protocols for Saframycin Mx2 in Bacterial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin Mx2 is a potent antibiotic produced by the myxobacterium Myxococcus xanthus.[1] It belongs to the saframycin family of tetrahydroisoquinoline alkaloids, which are known for their significant biological activities, including antibacterial and antitumor properties. This compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a compound of interest for novel antibiotic development.[1] The primary mechanism of action of saframycins is believed to be their interaction with DNA, leading to the inhibition of essential cellular processes such as replication and transcription. This document provides detailed application notes and protocols for utilizing this compound in bacterial growth inhibition assays.

Mechanism of Action

This compound, like other members of the saframycin family, is understood to exert its antibacterial effects by targeting bacterial DNA. While the precise signaling pathway has not been fully elucidated for this compound specifically, it is widely accepted that these compounds bind to the minor groove of the DNA double helix. This interaction can lead to DNA alkylation and the formation of adducts, which physically obstruct the progression of DNA polymerase and RNA polymerase along the DNA strand. This blockage of DNA replication and transcription is a catastrophic event for the bacterial cell, ultimately leading to growth inhibition and cell death.

This mode of action, involving direct DNA damage, is known to trigger the bacterial SOS response, a global response to DNA damage that involves the induction of a series of genes responsible for DNA repair and cell cycle arrest.

Data Presentation

Due to the limited availability of publicly accessible quantitative data for this compound, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to serve as an illustrative example for data presentation. Researchers should determine these values experimentally for their specific bacterial strains of interest.

| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Positive | 0.5 |

| Bacillus subtilis | Positive | 0.25 |

| Escherichia coli | Negative | 2.0 |

| Pseudomonas aeruginosa | Negative | 8.0 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol outlines the determination of the MIC of this compound against a panel of bacterial strains using the broth microdilution method.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial cultures in logarithmic growth phase, adjusted to a 0.5 McFarland standard

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB directly in the 96-well plate. The concentration range should be chosen based on expected activity (e.g., from 64 µg/mL to 0.0625 µg/mL).

-

To each well containing the diluted this compound, add an equal volume of the bacterial inoculum (typically 5 x 10^5 CFU/mL final concentration).

-